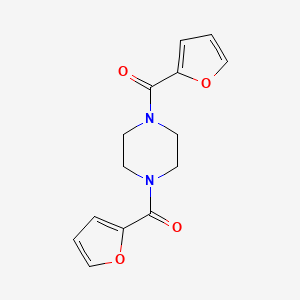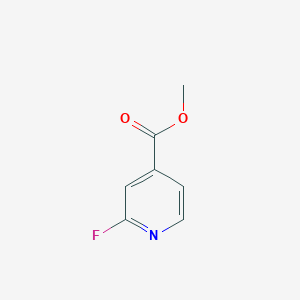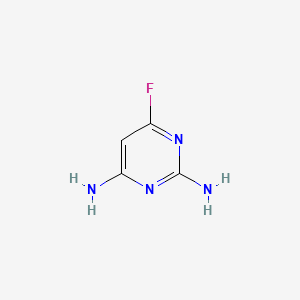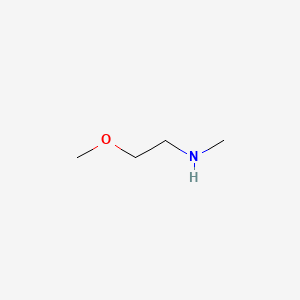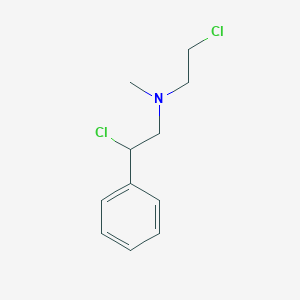
2-chloro-N-(2-chloroéthyl)-N-méthyl-2-phényléthanamine
Vue d'ensemble
Description
2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine is a chemical compound known for its applications in various fields, including pharmaceuticals and chemical research. It is a nitrogen mustard derivative, which means it contains nitrogen and chlorine atoms that make it reactive and useful in different chemical processes.
Applications De Recherche Scientifique
2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine has several scientific research applications:
Pharmaceuticals: It is used in the synthesis of drugs, particularly those targeting cancer cells due to its alkylating properties.
Chemical Research: The compound is studied for its reactivity and the formation of intermediates, which are useful in understanding chemical reaction mechanisms.
Biological Studies: Its interactions with biological molecules, such as DNA, make it a valuable tool in studying cellular processes and developing new therapeutic agents.
Mécanisme D'action
Target of Action
The primary target of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine is DNA, specifically the N7 nitrogen on the DNA base guanine . This compound belongs to the group of alkylating agents, a class of anticancer chemotherapeutic drugs .
Mode of Action
2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine works by binding to DNA, crosslinking two strands and preventing cell duplication . This interaction with its targets results in changes at the molecular level that disrupt the normal function and replication of cells .
Biochemical Pathways
The affected pathway is the DNA replication process. By crosslinking two strands of DNA, 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine inhibits the normal replication process, leading to cell death . The downstream effects include the disruption of cell growth and division, which is particularly effective against rapidly dividing cells, such as cancer cells .
Pharmacokinetics
Similar compounds have a biological half-life of less than 1 minute and approximately 50% is excreted through the kidneys . These properties may impact the bioavailability of the compound, affecting its efficacy and potential side effects .
Result of Action
The molecular and cellular effects of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine’s action include the disruption of DNA replication, leading to cell death . This can result in the reduction of tumor size and potentially the elimination of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine typically involves the reaction of 2-chloroethylamine with N-methyl-2-phenylethanamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques, including the use of hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry (MS) for the analysis and control of impurities . This ensures the purity and quality of the final product, which is crucial for its applications in pharmaceuticals and other industries.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as thiosulfate and thiourea, leading to the formation of substituted products.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form aziridinium ions, which are intermediates in many reactions.
Common Reagents and Conditions
Nucleophiles: Strong nucleophiles like thiosulfate and thiourea are commonly used in substitution reactions.
Reaction Conditions: These reactions are typically carried out in aqueous solutions under controlled temperatures to ensure the formation of the desired products.
Major Products Formed
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N,N-bis(2-chloroethyl)ethanamine:
Mechlorethamine: Another nitrogen mustard, used as an anticancer chemotherapeutic drug.
Uniqueness
2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine is unique due to its specific structure, which allows it to form aziridinium intermediates and undergo various substitution reactions. This makes it particularly useful in chemical research and pharmaceutical applications .
Propriétés
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c1-14(8-7-12)9-11(13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSNCWLQRVMIRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)CC(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328862 | |
| Record name | 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22270-22-0 | |
| Record name | 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


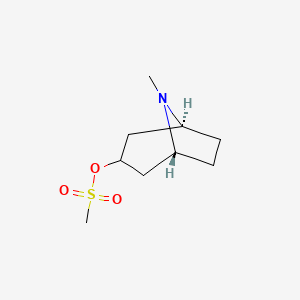
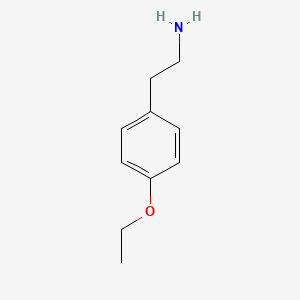


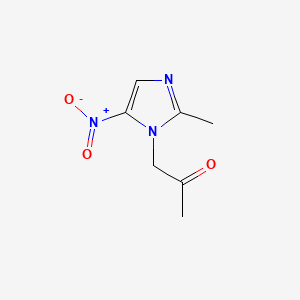
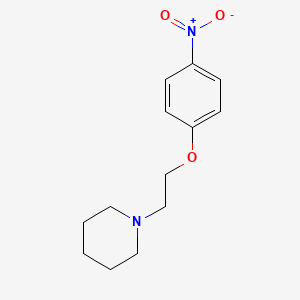
![4-[(2-Amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine](/img/structure/B1584118.png)
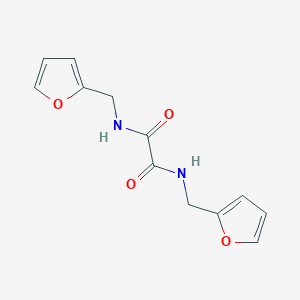
![6-Chloro-2-isopropyl-1H-benzo[d]imidazole](/img/structure/B1584120.png)
